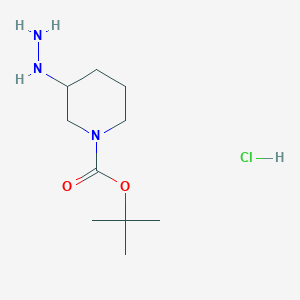![molecular formula C11H9Cl2N3O2 B2876270 2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide CAS No. 2411283-43-5](/img/structure/B2876270.png)
2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a chloro-substituted phenyl group and an acetamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide typically involves the reaction of 4-chlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with chloroacetyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted oxadiazoles with different functional groups replacing the chloro groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxadiazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar in structure but lacks the oxadiazole ring.
4-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide: Similar but with a benzamide moiety instead of an acetamide.
N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide: Similar but without the chloro substitution on the acetamide.
Uniqueness
2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide is unique due to the presence of both chloro and oxadiazole groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-5-9(17)14-6-10-15-16-11(18-10)7-1-3-8(13)4-2-7/h1-4H,5-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHQKIBXRPHQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2876187.png)
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)



![4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B2876197.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2876199.png)
![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)
![1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2876203.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)
![1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2876209.png)
